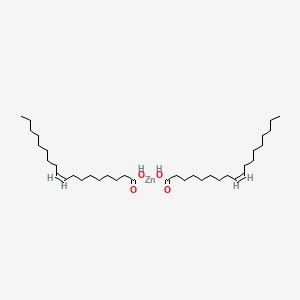

(Z)-octadec-9-enoic acid;zinc

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C36H68O4Zn |

|---|---|

Molekulargewicht |

630.3 g/mol |

IUPAC-Name |

(Z)-octadec-9-enoic acid;zinc |

InChI |

InChI=1S/2C18H34O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/b2*10-9-; |

InChI-Schlüssel |

DNOBSRPWHIQUSG-CVBJKYQLSA-N |

Isomerische SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.CCCCCCCC/C=C\CCCCCCCC(=O)O.[Zn] |

Kanonische SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CCCCCCCCC=CCCCCCCCC(=O)O.[Zn] |

Herkunft des Produkts |

United States |

Ii. Synthetic Methodologies and Mechanistic Investigations of Z Octadec 9 Enoic Acid;zinc

Direct Synthesis Routes

Direct synthesis routes involve the reaction of distinct zinc and oleate (B1233923) sources to form the zinc oleate complex. These methods are valued for their straightforwardness and adaptability.

Precipitation is a widely employed technique for synthesizing zinc oleate, often involving the reaction of a zinc salt and an oleate salt in a suitable solvent system. The desired product precipitates from the solution and can be subsequently isolated.

A common approach involves reacting a zinc salt, such as zinc acetate (B1210297) or zinc nitrate, with sodium oleate. uenr.edu.ghresearchgate.net For instance, zinc acetate dihydrate and sodium oleate can be dissolved in a solvent mixture comprising ethanol (B145695), distilled water, and hexane (B92381). uenr.edu.ghacs.org The reaction is typically facilitated by heating, for example, at 70°C for several hours. uenr.edu.ghacs.org Following the reaction, the zinc oleate complex, being more soluble in the nonpolar organic layer (hexane), is separated from the aqueous layer. This organic phase is then washed to remove impurities, and the solvent is evaporated to yield the final white, waxy solid product. uenr.edu.gh This method is effective for producing the precursor needed for subsequent nanoparticle synthesis. uenr.edu.ghmdpi.com

Another variation involves precipitating zinc oxide from a solution of zinc oleate. In this process, zinc oleate dissolved in a nonpolar solvent like decane (B31447) reacts with sodium hydroxide (B78521) dissolved in a polar solvent such as ethanol or water at the interface, leading to the precipitation of ZnO. nih.gov While the end product here is zinc oxide, the methodology highlights the reactivity of the zinc oleate precursor formed via a precipitation-like process. The parameters influencing the quality of the final nanomaterials in precipitation methods include the type of zinc precursor, the concentration of reactants, the solvent used, pH, and temperature. mdpi.commdpi.comresearchgate.net

Table 1: Example of Precipitation Synthesis Parameters for Zinc Oleate

| Parameter | Value/Reagent | Source |

|---|---|---|

| Zinc Source | Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O) | uenr.edu.gh |

| Oleate Source | Sodium Oleate | uenr.edu.ghacs.org |

| Solvent System | Ethanol, Distilled Water, Hexane | uenr.edu.ghacs.org |

| Reaction Temperature | 70 °C | uenr.edu.ghacs.org |

| Reaction Time | 4 hours | uenr.edu.ghacs.org |

| Product Form | White Waxy Solid | uenr.edu.gh |

Metathesis, or double displacement, reactions provide another robust route to zinc oleate. This method typically involves the exchange of ions between two soluble salt reactants in a solution, leading to the formation of the desired insoluble or less soluble product.

The synthesis of zinc oleate via metathesis is often carried out in an alcoholic solution. conicet.gov.ardaneshyari.com The process can begin with the synthesis of an alkali metal oleate, such as sodium oleate, by reacting oleic acid with sodium hydroxide in ethanol. conicet.gov.ardaneshyari.com Following this, a stoichiometric amount of an aqueous solution of a soluble zinc salt, like zinc chloride, is introduced to the sodium oleate solution. conicet.gov.ardaneshyari.com This results in a metathesis reaction where zinc ions replace the sodium ions, causing the precipitation of zinc oleate. conicet.gov.ar The mixture is typically stirred vigorously at room temperature for a period, for instance, one hour, to ensure complete reaction. The resulting zinc oleate precipitate is then purified by washing it multiple times with ethanol to remove byproducts, followed by filtration and drying. conicet.gov.ardaneshyari.com This method is noted for its efficiency and is used to produce zinc oleate for catalytic applications. conicet.gov.ar

Reflux synthesis is a common laboratory technique used to carry out reactions at a controlled, elevated temperature over an extended period without the loss of solvent. This method is frequently used for the synthesis of zinc oleate, particularly when reacting oleic acid directly with a zinc source.

In a typical reflux synthesis, zinc acetate dihydrate and oleic acid are combined, often with a high-boiling point solvent or coordinating agent like trioctylamine (B72094) or 1-octadecene (B91540) (ODE). nih.govbu.eduacs.org The molar ratio of oleic acid to the zinc salt is a critical parameter, often used in excess to ensure complete reaction and to act as a solvent and capping agent. google.com The reaction mixture is heated to a high temperature, with specific conditions varying between reports, for example, 100-180°C or even up to 280°C, and held at this temperature under reflux for several hours. nih.govacs.orggoogle.com During this process, byproducts such as acetic acid are formed and can be removed by distillation. bu.edugoogle.com The use of a protective inert atmosphere, such as nitrogen or argon, is common to prevent the oxidation of oleic acid at high temperatures. bu.edugoogle.com After cooling, the crude zinc oleate product may be purified by precipitation with a non-solvent like n-hexane or acetone (B3395972) and subsequent washing and drying. google.com

Table 2: Comparative Data on Reflux Synthesis of Zinc Oleate

| Zinc Source | Oleic Acid Molar Ratio (Zn:OA) | Solvent/Additive | Temperature | Time | Source |

|---|---|---|---|---|---|

| Zinc Acetate | 1:1 - 1:3 | None specified | 100-180 °C | 1-4 h | google.com |

| Zinc Acetate Dihydrate | 1:3 | Trioctylamine | 280 °C | 2 h | nih.govacs.org |

| Zinc Acetate | 1:3.3 | 1-Octadecene (ODE) | 114 °C | 16 h | bu.edu |

The in-situ formation of zinc carboxylates is a common strategy in the synthesis of colloidal quantum dots and other nanocrystals. acs.org For example, zinc acetate can be mixed with a fatty acid like oleic acid or palmitic acid in a high-boiling solvent such as 1-octadecene. acs.org Upon heating (e.g., to 120°C under vacuum), the zinc acetate reacts with the oleic acid to form zinc oleate and acetic acid. bu.eduacs.org The volatile acetic acid is removed by vacuum, driving the reaction to completion and leaving the in-situ formed zinc oleate in the reaction mixture, ready for the subsequent injection of other precursors to nucleate nanocrystals. bu.eduacs.org This method offers excellent control over the precursor concentration and purity within the reaction environment. The formation of the oleate-coordinated species can be monitored using techniques like ¹H NMR spectroscopy, which allows for direct observation of the chemical transformation in solution. rsc.org

Reflux Synthesis Techniques

Single-Source Precursor Approaches

In this approach, a pre-synthesized, stable zinc oleate complex serves as a single-source precursor (SSP). This single molecule contains both the zinc and the organic ligand required for controlled decomposition into the desired final product, typically ZnO nanoparticles. The use of an SSP can offer better control over stoichiometry and nanoparticle morphology. uenr.edu.gh

Thermal decomposition, or thermolysis, is the principal method for utilizing zinc oleate as a single-source precursor. uni-stuttgart.de The process involves heating the zinc oleate complex, usually dissolved in a high-boiling point organic solvent, to a temperature where it decomposes to form crystalline zinc oxide. researchgate.netindexacademicdocs.org

The synthesis is typically conducted by dissolving the pre-made zinc oleate complex in a solvent like octadecene, octylether, or a mixture of oleylamine (B85491) and oleic acid. researchgate.netacs.org The solution is then heated under an inert atmosphere to a high temperature, often in the range of 280°C to 320°C, and maintained for a specific duration to allow for nanoparticle nucleation and growth. researchgate.netacs.org The decomposition of the zinc-oleate complex is the key step, with thermal analysis (TGA) showing that significant weight loss and decomposition occur at these high temperatures. uenr.edu.ghresearchgate.net The oleate ligands initially present on the precursor complex transform to act as capping agents on the surface of the newly formed ZnO nanoparticles, providing stability and dispersibility in nonpolar solvents. researchgate.net The reaction temperature and time are critical parameters that influence the size and shape of the resulting nanocrystals. researchgate.net For example, decomposition at a higher temperature (320°C in octadecene) is faster than at a lower temperature (286°C in octylether). researchgate.net

Solvent-Assisted Precursor Formation

The synthesis of (Z)-octadec-9-enoic acid;zinc, commonly known as zinc oleate, frequently employs solvent-assisted methodologies to facilitate the formation of the complex. These methods are crucial for ensuring reactant solubility, promoting the reaction, and enabling the separation of the final product. A prevalent technique is the ion exchange reaction in a multi-solvent system. google.com

In a typical procedure, a zinc salt, such as zinc chloride (ZnCl₂) or zinc acetate (Zn(CH₃COO)₂), is dissolved in a mixed solvent system alongside an alkali metal oleate, like sodium oleate. acs.orguenr.edu.gh A common solvent mixture consists of ethanol, distilled water, and a nonpolar organic solvent such as hexane. acs.orguenr.edu.ghresearchgate.net In this system, the inorganic zinc salt and sodium oleate dissolve, and the ion exchange reaction proceeds. The resulting zinc oleate, being soluble in the nonpolar solvent, partitions into the organic phase (e.g., the upper hexane layer), while the inorganic salt by-product (e.g., sodium chloride) remains in the aqueous phase. google.com This phase separation is key to isolating the zinc oleate complex. The organic layer is then separated and washed with distilled water to remove impurities before the solvent is evaporated to yield the solid zinc oleate product. acs.orguenr.edu.gh The reaction is often heated to temperatures around 70-80°C for several hours to ensure completion. acs.orguenr.edu.ghresearchgate.net

Another widely used solvent-assisted approach involves the direct reaction of a zinc source, like zinc acetate or zinc oxide, with oleic acid in a high-boiling point solvent. nih.govbu.edu Solvents such as 1-octadecene (ODE), trioctylamine, or even an excess of oleic acid itself can be used. nih.govoptica.orgacs.org For instance, zinc acetate can be reacted with oleic acid in 1-octadecene at elevated temperatures (e.g., 170-250°C). nih.govoptica.org This process generates zinc oleate and acetic acid as a by-product, which can be removed under vacuum. bu.edu This direct method avoids the use of water and can be advantageous for applications requiring anhydrous conditions.

The choice of solvent and zinc precursor can influence the reaction efficiency and the properties of the resulting zinc oleate complex. The table below summarizes various solvent systems reported for this synthesis.

| Zinc Precursor | Oleate Source | Solvent System | Temperature (°C) | Time (h) | Reference |

| Zinc Chloride | Sodium Oleate | Ethanol, Water, Hexane | 70 | 4 | acs.org |

| Zinc Acetate Dihydrate | Sodium Oleate | Ethanol, Water, Hexane | 70 | 4 | uenr.edu.gh |

| Zinc Acetate | Oleic Acid | 1-Octadecene (ODE) | 170 | 0.5 | optica.org |

| Zinc Acetate | Oleic Acid | 1-Octadecene (ODE) | 250 | 1 | nih.gov |

| Zinc Acetate | Oleic Acid | Trioctylamine | 280 | 2 | acs.org |

| Zinc Oxide | Oleic Acid | 1-Octadecene (ODE), Oleylamine | 300 | 1 | nih.gov |

Green Chemistry and Sustainable Synthetic Paradigms

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of zinc oleate and other metal carboxylates. The focus is on developing methods that are environmentally benign, cost-effective, and sustainable. ccsenet.orgresearchgate.net This involves the careful selection of starting materials, solvents, and reaction conditions to minimize waste and toxicity.

A key aspect of green synthesis is the use of inexpensive and environmentally friendly reagents. acs.org The ion exchange method, for example, can utilize relatively benign salts like zinc chloride and sodium oleate, which is derived from natural fatty acids. acs.orgresearchgate.net Some synthetic routes are designed to be solvent-free or to use recyclable solvents. google.comscitechnol.com For example, a method for preparing zinc oleate from zinc acetate and oleic acid allows for the recovery and reuse of n-hexane and the separation of acetic acid as a recoverable by-product. google.com This approach not only reduces solvent waste but also improves the economic viability of the process.

Solvent-free synthesis represents an ideal green chemistry approach. One such method involves reacting zinc acetate with a minimal amount of glycerol (B35011) to form a paste, which is then heated. scitechnol.com This direct combustion method avoids the need for bulk organic solvents, significantly reducing the environmental footprint. scitechnol.com Furthermore, research into synthesizing zinc carboxylates as "environmentally friendly" corrosion inhibitors highlights a broader trend towards designing chemical products with reduced toxicity and environmental impact compared to traditional alternatives like chromates. ccsenet.orgresearchgate.net

Kinetic and Thermodynamic Considerations in Synthesis

The synthesis of zinc oleate and its subsequent use in forming nanomaterials are processes governed by both kinetic and thermodynamic principles. Understanding these factors is crucial for controlling the reaction outcome, including product yield and, in subsequent applications, the morphology of resulting nanoparticles.

The reactivity of the zinc oleate precursor can be tuned to shift the reaction between a kinetically controlled and a thermodynamically controlled regime. sci-hub.seacs.org This is particularly evident in the synthesis of core/shell quantum dots where zinc oleate is a precursor for the shell material. nih.govsci-hub.seacs.org The reactivity of the zinc oleate is often controlled by the molar ratio of the zinc salt to oleic acid used during its preparation. nih.govsci-hub.se

Kinetic Control: A lower molar ratio of oleic acid to zinc (e.g., 1:4 or 1:6.3) results in a more reactive zinc oleate precursor. nih.govsci-hub.se This high reactivity leads to a kinetically controlled growth process, which is typically faster but may result in the formation of defects or less stable structures. sci-hub.seacs.org

Thermodynamic Control: Conversely, using a large excess of oleic acid (e.g., a Zn/oleic acid molar ratio of 1:10) produces a less reactive zinc oleate precursor. sci-hub.seacs.org This suppressed reactivity slows down the reaction, allowing it to proceed under thermodynamic control. acs.org This regime favors the formation of more stable, lower-energy structures and can lead to improved properties, such as higher quantum yields in fluorescent nanoparticles. sci-hub.seacs.org

While direct thermodynamic data for the synthesis of zinc oleate itself is scarce in the provided literature, studies on related reactions, such as the esterification of oleic acid catalyzed by zinc acetate, provide insight into the energetic landscape. researchgate.net These studies determine key thermodynamic and kinetic parameters that describe the reaction's nature.

| Parameter | Description | Value | Conditions | Reference |

| Kinetic Parameters | ||||

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | 81.77 kJ mol⁻¹ | Esterification of oleic acid catalyzed by zinc acetate. | researchgate.net |

| Reaction Order | Describes how the reaction rate depends on reactant concentration. | ~2 | Esterification of oleic acid catalyzed by zinc acetate. | researchgate.net |

| Thermodynamic Parameters | ||||

| Enthalpy (ΔH) | The heat absorbed or released during the reaction. | 78.94 kJ mol⁻¹ | Esterification of oleic acid catalyzed by zinc acetate. | researchgate.net |

| Entropy (ΔS) | The measure of disorder or randomness in the system. | 135.3 J mol⁻¹ K⁻¹ | Esterification of oleic acid catalyzed by zinc acetate. | researchgate.net |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of the reaction. | 33.03 kJ mol⁻¹ | Esterification of oleic acid catalyzed by zinc acetate. | researchgate.net |

The positive values for ΔH and ΔG in the related esterification reaction suggest an endothermic and non-spontaneous process under standard conditions, highlighting the need for energy input (heating) to drive the reaction forward. researchgate.netrepec.org Similarly, the synthesis of zinc oleate often requires heating to overcome the activation energy barrier and achieve a reasonable reaction rate. acs.orgoptica.orgacs.org By manipulating reaction conditions such as temperature, precursor concentration, and molar ratios, the synthesis can be guided towards either kinetic or thermodynamic products, allowing for fine-tuned control over the final material's properties. nih.govsci-hub.se

Iii. Structural Elucidation and Coordination Chemistry of Z Octadec 9 Enoic Acid;zinc

Advanced Spectroscopic Characterization Techniques

A multi-technique approach is often employed to gain a comprehensive understanding of the structure of zinc oleate (B1233923). nih.gov Techniques such as solid-state Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FTIR) spectroscopy provide detailed insights into the local atomic environment and bonding within the molecule.

Solid-state NMR (ssNMR) has emerged as a powerful tool for characterizing the structure of zinc carboxylates at an atomic level. nottingham.ac.uk It provides information on the local environment of specific nuclei, offering insights that are complementary to diffraction methods.

67Zn NMR spectroscopy is a direct probe of the zinc coordination environment. However, the 67Zn isotope (I = 5/2) presents significant challenges for NMR due to its low natural abundance (4.1%), low gyromagnetic ratio, and large quadrupole moment, which result in low sensitivity and broad spectral lines. rsc.org Despite these difficulties, the use of ultra-high magnetic fields (up to 35.2 T) has enabled the acquisition of high-quality 67Zn ssNMR spectra for a series of zinc carboxylates, including zinc oleate. rsc.orgudel.edu

The application of high-field 67Zn NMR allows for the determination of the nuclear quadrupole coupling constant (CQ) and the isotropic chemical shift (δiso), which are sensitive to the symmetry and nature of the ligands surrounding the zinc ion. acs.org For instance, studies on various zinc complexes have shown that the 67Zn CQ values can range from 7.05 to 26.4 MHz, and δiso values can range from 140 to 265 ppm, reflecting different coordination geometries. acs.org In zinc oleate, the zinc ions are typically found in a tetrahedral coordination environment, bonded to the oxygen atoms of four different carboxylate groups. nih.gov The use of high-field NMR is particularly beneficial for quadrupolar nuclei as it leads to higher resolution spectra. nih.gov

Table 1: Representative 67Zn NMR Parameters for Zinc Complexes

| Parameter | Range of Values | Significance |

|---|---|---|

| Quadrupolar Coupling Constant (CQ) | 7.05 - 26.4 MHz acs.org | Reflects the symmetry of the electric field gradient around the Zn nucleus. |

| Isotropic Chemical Shift (δiso) | 140 - 265 ppm acs.org | Indicates the electronic environment and coordination number of the Zn atom. |

This table presents a general range of values observed for various zinc complexes and is intended to be illustrative of the parameters obtained from 67Zn NMR spectroscopy.

13C NMR spectroscopy provides valuable information about the conformation of the oleate ligand upon coordination to the zinc ion. nih.govmdpi.com The chemical shifts of the carbon atoms, particularly those in the carboxylate group and the adjacent methylene (B1212753) (α-CH2) group, are sensitive to changes in the electronic structure and geometry. researchgate.net

In the solid state, 13C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR experiments on zinc oleate have revealed the presence of multiple, non-equivalent carboxylate environments. researchgate.netnih.gov This is evidenced by the observation of more than one resonance in the carboxylate region of the spectrum (around 185.3 ppm) and for the α-CH2 carbons. researchgate.netnih.gov These findings are consistent with crystallographic data that show variations in the Zn-O bond lengths, indicating an unsymmetrical bonding environment around the zinc centers. nih.gov The shifts and broadening of resonances for the methylene carbons along the alkyl chain and the doubling of the methyl carbon resonance also suggest the possibility of multiple polymorphic forms in powdered samples of zinc oleate. rsc.org

Table 2: Illustrative 13C NMR Chemical Shifts for Zinc Oleate

| Carbon Atom | Approximate Chemical Shift (ppm) | Observation |

|---|---|---|

| Carboxylate (-COO) | ~185.3 nih.gov | Multiple resonances indicating non-equivalent ligand environments. researchgate.net |

| α-CH2 | Not specified | Two resonances confirming two non-equivalent carboxylate ligands. researchgate.net |

| Olefinic (=CH) | Not specified |

Note: The exact chemical shifts can vary depending on the specific experimental conditions and the polymorphic form of the sample.

Dynamic Nuclear Polarization (DNP) is a signal enhancement technique that can overcome the inherent low sensitivity of NMR, particularly for low-abundance or unreceptive nuclei like 67Zn and 13C. nottingham.ac.ukrsc.org DNP works by transferring the high polarization of electron spins from a polarizing agent (typically a stable radical) to the surrounding nuclear spins via microwave irradiation. rsc.org This can lead to signal enhancements of one to two orders of magnitude or even more. nottingham.ac.ukrsc.org

While direct DNP-NMR studies specifically on zinc oleate are emerging, the methodology holds significant promise for its detailed structural characterization. rsc.orgudel.edu The application of DNP to metal-organic frameworks (MOFs), which share structural motifs with zinc carboxylates, has demonstrated the feasibility of performing challenging experiments that are not possible with conventional ssNMR. rsc.org For zinc oleate, DNP-enhanced ssNMR could provide unprecedented detail about the zinc coordination sphere and the conformation of the oleate ligands, even in complex mixtures or at low concentrations. rsc.orgudel.edu This is particularly relevant for studying zinc soaps in contexts like historical oil paintings, where they form as degradation products. udel.edu The development of DNP-NMR based methods offers a potential pathway for minimally invasive testing of such culturally significant artifacts. rsc.orgudel.edu

FTIR spectroscopy is a widely used technique for characterizing zinc oleate, as it is highly sensitive to the vibrational modes of the carboxylate group, which are directly involved in coordination with the zinc ion. nih.govuenr.edu.gh

The coordination mode of the carboxylate group to the zinc ion can be determined by analyzing the positions and separation of the asymmetric (νas(COO-)) and symmetric (νs(COO-)) stretching vibrations. 911metallurgist.com Different coordination modes, such as monodentate, bidentate chelating, and bidentate bridging, result in characteristic changes in these vibrational frequencies. 911metallurgist.comresearchgate.net

In zinc oleate, the carboxylate groups typically act as bidentate bridging ligands, connecting two zinc atoms. nih.gov This is confirmed by the observed frequencies of the νas(COO-) and νs(COO-) bands. For long-chain zinc soaps like zinc oleate, the asymmetric stretch typically appears as a single band around 1537-1549 cm-1. uva.nluantwerpen.be However, some studies report splitting of the carboxylate bands, which can indicate the presence of multiple crystallographic forms (polymorphs) or asymmetries in the Zn-O bonds. nih.govuva.nlacs.org For instance, two distinct polymorphs of zinc oleate have been identified, which can be distinguished by their unique asymmetric carboxylate stretch vibration features in the IR spectrum. acs.org The difference (Δν) between the asymmetric and symmetric stretching frequencies is a key parameter used to infer the coordination mode. 911metallurgist.comresearchgate.net

Table 3: Characteristic FTIR Vibrational Frequencies for Zinc Carboxylates

| Vibrational Mode | Typical Wavenumber (cm-1) | Interpretation |

|---|---|---|

| Asymmetric Carboxylate Stretch (νas(COO-)) | 1525 - 1593 nih.govuva.nlacs.org | Position and splitting are indicative of coordination environment and polymorphism. |

| Symmetric Carboxylate Stretch (νs(COO-)) | ~1400 uva.nl | Changes in this band also reflect the coordination mode. |

This table provides a range of typical values observed for zinc carboxylates, including zinc oleate. Specific values can vary based on sample preparation and crystalline form.

Fourier Transform Infrared (FTIR) Spectroscopy

Probing Coordination Environments and Polymorphs

The coordination environment of the zinc ion in zinc oleate and other long-chain zinc carboxylates has been a subject of detailed investigation. Spectroscopic techniques, in conjunction with diffraction methods, have been instrumental in elucidating these structural features.

Infrared (FTIR) spectroscopy is a powerful tool for probing the coordination of the carboxylate group to the zinc center. The frequency difference between the asymmetric and symmetric stretching vibrations of the COO- group provides insight into the coordination mode. In zinc oleate, this difference is consistent with a bidentate bridging coordination, where each oxygen atom of a carboxylate group binds to a different zinc ion. nih.gov This creates a polynuclear structure. Further analysis of the carboxylate rocking mode in the low-frequency region of the IR spectrum supports a bridging bidentate coordination, similar to that observed in anhydrous zinc acetate (B1210297) and zinc stearate (B1226849). nih.gov

Studies have identified two primary types of crystal structures in zinc soaps based on FTIR analysis. Type A, observed in zinc soaps with short, unsaturated, or dicarboxylic chains like zinc oleate, exhibits a split asymmetric COO- stretching vibration band, indicating a less symmetrical packing arrangement. researchgate.netuva.nl In contrast, Type B, found in long-chain saturated soaps, shows a single asymmetric COO- stretch, corresponding to a more symmetrical packing. researchgate.netuva.nl The splitting in zinc oleate's spectrum is attributed to an asymmetric zinc center. rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state NMR, offers further details. High-resolution ¹³C solid-state NMR of zinc oleate reveals the presence of two non-equivalent carboxylate ligands within the crystal structure, as evidenced by two distinct carboxylate resonances and two α-CH₂ resonances. researchgate.net Advanced techniques like ultra-high-field ⁶⁷Zn and ¹⁷O NMR have provided even deeper insights. rsc.orgacs.org For instance, ¹⁷O NMR studies on isotopically labeled zinc oleate have helped to understand the coordination mode of the oleate ligand and even infer Zn···O distances. nih.govacs.org The presence of multiple polymorphic forms in powdered samples is suggested by variations in the intensities and broadness of methylene carbon resonances in ¹³C NMR spectra. rsc.org

Early studies on zinc soap formation in oil paints identified at least two distinct polymorphs of zinc oleate, with their formation being dependent on the reaction conditions. rsc.org The existence of these polymorphs is corroborated by FTIR and powder X-ray diffraction (PXRD) data. rsc.org

X-ray Diffraction (XRD) Studies

X-ray diffraction is a fundamental technique for determining the crystal structure of materials. Both single-crystal and powder XRD have been employed to investigate the structure of zinc oleate.

Obtaining single crystals of long-chain carboxylates like zinc oleate is challenging due to their low solubility. rsc.org However, successful single-crystal X-ray diffraction studies have been reported, providing definitive information on the molecular geometry. rsc.org

The crystal structure of zinc oleate reveals a nearly tetrahedral coordination geometry around the zinc ion. rsc.org The primary coordination sphere consists of four oxygen atoms from four different carboxylate groups. rsc.org Each carboxylate ligand acts as a bidentate bridge, connecting two zinc atoms in a syn-anti arrangement. rsc.org This arrangement leads to the formation of lamellar sheets. The Zn-O bond lengths can vary, indicating an unsymmetrical bonding environment around the zinc centers. rsc.org The structure does not show interdigitation of the oleate chains between the layers. rsc.org The kink in the oleyl chain due to the cis double bond is accommodated by conformational disorder in neighboring chains. rsc.org

Table 1: Selected Single-Crystal X-ray Diffraction Data for Zinc Oleate

| Parameter | Value | Reference |

|---|---|---|

| Coordination Geometry | Nearly Tetrahedral | rsc.org |

| Coordination Number | 4 | rsc.org |

| Ligand Coordination | Bidentate Bridging (syn-anti) | rsc.org |

Note: The space group information is based on powder diffraction data refinement, often correlated with single-crystal data of similar compounds.

Powder X-ray diffraction (PXRD) is widely used to identify the crystalline phases present in a bulk sample of zinc oleate and to study its polymorphism. The PXRD patterns of zinc soaps are characterized by a series of regularly spaced, high-intensity reflections at low 2θ angles, which correspond to the (00l) planes of the lamellar structure. rsc.org These reflections are indicative of the long d-spacing associated with the bilayer arrangement of the oleate chains. At higher angles, the reflections are typically of lower intensity and irregularly spaced. rsc.org

PXRD data for zinc oleate have been reported and are used for its characterization. epa.govcambridge.org The patterns can be used to distinguish zinc oleate from other metal soaps and from its constituent fatty acid. epa.gov Variations in PXRD patterns can also indicate the presence of different polymorphs or changes in the crystalline structure with temperature. acs.org For instance, studies have shown that zinc oleate and zinc stearate are miscible and can form solid solutions across all compositions, which can be characterized by PXRD. rsc.orgresearchgate.net

Table 2: Representative Powder X-ray Diffraction Peaks for Zinc Oleate

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 2.403 | 36.75 | 100 |

| 4.800 | 18.40 | 25.7 |

| 7.207 | 12.26 | 47.8 |

| 9.620 | 9.19 | 7.0 |

| 12.038 | 7.35 | 14.8 |

Data adapted from Corbeil and Robinet (2002). cambridge.org

Single-Crystal X-ray Diffraction for Molecular Geometry

Polymorphism and Phase Behavior

Polymorphism, the ability of a substance to exist in more than one crystalline form, is a known characteristic of zinc oleate. uva.nlrsc.org The existence of different polymorphs arises from variations in the packing of the molecules in the crystal lattice. These different forms can have distinct physical properties.

Studies have shown that at least two polymorphs of zinc oleate can be formed, depending on the synthesis conditions. rsc.org The presence of multiple polymorphs in powder samples has been inferred from spectroscopic data, such as the broadening and splitting of peaks in ¹³C NMR spectra, as well as from FTIR and PXRD analysis. rsc.org

The phase behavior of zinc oleate, particularly its melting behavior, is significantly influenced by the double bond in the oleate chain. acs.org Infrared spectroscopy studies monitoring the conformational order of the hydrocarbon chain show that the double bond effectively decouples the thermal behavior of the two segments of the chain on either side of it. acs.org This leads to a more complex melting process compared to its saturated analogue, zinc stearate.

Furthermore, zinc oleate can form solid solutions with zinc stearate over the entire range of compositions. researchgate.net X-ray diffraction and differential scanning calorimetry (DSC) measurements show that these solid solutions exhibit a single melting endotherm, with the melting temperature varying linearly with composition. researchgate.net The formation of these solid solutions is facilitated by the introduction of conformational defects (gauche defects) in a portion of the stearate chains, allowing them to co-crystallize with the bent oleate chains. researchgate.net

Theoretical and Computational Structural Investigations

Theoretical and computational methods are increasingly being used to complement experimental data and provide deeper insights into the structure of complex materials like zinc oleate. Density Functional Theory (DFT) calculations, for example, can be used to model the structure of surface complexes and predict spectroscopic properties. acs.org

In the context of zinc carboxylates, computational studies have been performed on systems with known crystal structures to confirm hypotheses derived from experimental data, such as NMR. researchgate.net For instance, if NMR data suggests inequivalent oxygen environments, computational models can be used to explore how variations in Zn···O distances could lead to such differences. researchgate.net

Computational docking and molecular dynamics (MD) simulations have also been employed to study the interaction of oleate with zinc-containing systems, such as in the active sites of enzymes. nih.gov These simulations can predict favorable binding modes and provide a dynamic picture of the interactions, helping to elucidate potential reaction mechanisms at a molecular level. nih.gov While not always directly focused on bulk crystalline zinc oleate, these studies contribute to a broader understanding of the coordination chemistry and interactions of zinc and oleate.

Iv. Mechanistic Studies of Z Octadec 9 Enoic Acid;zinc in Catalytic Systems

Role as a Transesterification Catalyst

(Z)-octadec-9-enoic acid;zinc has demonstrated considerable efficacy as a catalyst in transesterification reactions, a crucial process in the synthesis of biodiesel. researchgate.net Its ability to simultaneously catalyze both the transesterification of triglycerides and the esterification of free fatty acids (FFAs) makes it particularly valuable for processing low-cost feedstocks that often contain high levels of FFAs. conicet.gov.ar

Research has shown that zinc oleate (B1233923) is an active catalyst for producing fatty acid methyl esters (FAME), the primary component of biodiesel. researchgate.net In studies using feedstocks with varying FFA content, zinc oleate has achieved high triglyceride conversion rates and FAME yields. conicet.gov.ar For instance, at 140°C and a reaction time of 2 hours, triglyceride conversion reached 100%, with a FAME yield of approximately 95%. conicet.gov.ar The catalyst is effective in a single-stage process under moderate conditions, which is an advantage over traditional two-step processes that require separate acid and base catalysis. conicet.gov.ar

A key aspect of its catalytic performance is its ability to handle feedstocks with high FFA content. For oils containing 10 wt.% and 22 wt.% FFA, fatty acid conversions of 75.9% and 82.6% were achieved, respectively. conicet.gov.ar This demonstrates the catalyst's dual functionality in promoting both transesterification and esterification reactions concurrently. conicet.gov.ar

Catalytic Performance of Zinc Oleate in Biodiesel Production

| Feedstock | Triglyceride Conversion (%) | FAME Yield (%) | Fatty Acid Conversion (%) | Reaction Conditions |

|---|---|---|---|---|

| Oil with 10 wt.% FFA | 100 | ~95 | 75.9 | 140°C, 2 hours |

| Oil with 22 wt.% FFA | 100 | ~95 | 82.6 | 140°C, 2 hours |

The mechanism of triglyceride transesterification catalyzed by zinc carboxylates, including zinc oleate, has been a subject of detailed investigation. Theoretical and experimental studies have explored several potential pathways. The classic Lewis acid mechanism involves the coordination of the triglyceride's carbonyl group to the Zn²⁺ ion, which polarizes the carbonyl group and facilitates a nucleophilic attack by methanol (B129727). researchgate.net

However, a more favored mechanism suggests an initial coordination of methanol with the Zn²⁺ ion. researchgate.netconicet.gov.ar This is followed by a carboxylate shift, leading to the formation of an alkoxide-like species. The triglyceride then co-coordinates with this activated species, facilitating the transesterification reaction. researchgate.netconicet.gov.ar This pathway is considered energetically more favorable. researchgate.net During the reaction, especially at higher temperatures (around 140°C), the initial zinc oleate catalyst can transform into zinc glycerolate. researchgate.net

Alongside transesterification, this compound is also an effective catalyst for the esterification of free fatty acids. conicet.gov.ar This is particularly important when using low-cost feedstocks, which typically have a high FFA content that can interfere with traditional base-catalyzed biodiesel production. conicet.gov.ar The catalytic process involves an anion exchange between the oleate ligand of the catalyst and the free fatty acid present in the reaction mixture. researchgate.netresearchgate.net This exchange can be completed at relatively low temperatures, around 60°C. researchgate.net

The mechanism for esterification involves the coordination of the fatty acid to the zinc center, followed by a nucleophilic attack from the alcohol. conicet.gov.ar Studies have shown that the presence of triglycerides can enhance the esterification of FFAs. For instance, the conversion of oleic acid was significantly higher when it was part of an acidic oil mixture compared to the esterification of pure oleic acid. conicet.gov.ar

The efficiency and pathways of the catalytic reactions are influenced by several parameters, including temperature, catalyst concentration, and the molar ratio of reactants. conicet.gov.aroup.com

Temperature: Higher temperatures generally increase the reaction rate for both transesterification and esterification. acs.org However, temperatures above 140°C can lead to the decomposition of some zinc-based catalysts. oup.com For zinc oleate, it has been observed that at 140°C, it can transform into zinc glycerolate. researchgate.net

Catalyst Concentration: An increase in catalyst concentration generally leads to higher conversion and yield. conicet.gov.ar However, there is an optimal concentration beyond which the increase in activity may level off or even slightly decrease. asianpubs.org

Molar Ratio of Alcohol to Oil: A higher molar ratio of methanol to oil can increase triglyceride conversion and FAME yield. conicet.gov.ar

Influence of Reaction Parameters on Oleic Acid Conversion with Zinc-Based Catalysts

| Catalyst | Temperature (°C) | OA:MOH Molar Ratio | Catalyst Loading (wt.%) | Conversion (%) |

|---|---|---|---|---|

| Zinc Hydroxy Acetate (B1210297) (Zn-A) | 140 | 1:30 | 3 | 87.0 |

| Zinc Hydroxy Nitrate (Zn-N) | 140 | 1:30 | 3 | 73.4 |

Esterification of Free Fatty Acids

Catalytic Activity in Polymerization Processes

While the primary focus of research on this compound has been on biodiesel production, related zinc compounds, such as zinc acetate, have shown significant catalytic activity in polymerization reactions. Specifically, zinc acetate, in combination with co-catalysts like aniline, has been used for the ring-opening polymerization (ROP) of γ-benzyl-l-glutamate N-carboxyanhydrides (BLG-NCAs). nih.gov This process yields well-defined polypeptides with controlled molecular weights and low dispersity. nih.gov The mechanism is believed to involve the formation of zinc alkoxides, which are known to be efficient initiators for the ROP of cyclic esters. nih.gov This suggests a potential for zinc oleate to be explored in similar polymerization systems, where the oleate ligand could influence the solubility and reactivity of the catalyst.

Metal-Ligand Synergies in Catalytic Cycles

The catalytic efficacy of this compound is a direct result of the synergy between the zinc metal center and the oleate ligand. mdpi.commdpi.com The zinc ion acts as a Lewis acid, coordinating with the substrates (triglycerides, FFAs, or methanol) and activating them for nucleophilic attack. researchgate.net The oleate ligand, on the other hand, plays multiple roles. It influences the solubility of the catalyst in the non-polar reaction medium (oil and FAME), which can reduce mass transfer limitations. researchgate.net Furthermore, the oleate ligand can participate directly in the catalytic cycle through anion exchange with free fatty acids in the feedstock. researchgate.netresearchgate.net

V. Advanced Material Science Applications and Interfacial Phenomena of Z Octadec 9 Enoic Acid;zinc

Precursor Chemistry for Nanomaterial Synthesis

Zinc oleate (B1233923) is a versatile organometallic precursor widely employed in the non-hydrolytic, solution-phase synthesis of nanoparticles. researchgate.net Its thermal decomposition in the presence of specific solvents and capping agents allows for precise control over the nucleation and growth of nanocrystals, leading to a variety of morphologies and sizes. researchgate.netindexacademicdocs.org This method is valued for being effective, inexpensive, and capable of producing high-quality crystalline structures. uenr.edu.gh

Controlled Synthesis of Zinc Oxide Nanostructures

Zinc oleate is a particularly effective precursor for the synthesis of zinc oxide (ZnO) nanostructures. rsc.org The thermal decomposition of a zinc-oleate complex is a common method to produce uniform ZnO nanocrystals. researchgate.net This process often involves preparing the zinc oleate complex first, typically through an ion exchange reaction between a zinc salt like zinc chloride or zinc acetate (B1210297) and sodium oleate. researchgate.netuenr.edu.ghacs.org The subsequent thermolysis of this complex in a high-boiling point solvent yields ZnO nanoparticles. researchgate.net

The morphology of the resulting ZnO nanostructures can be precisely controlled by tuning the reaction parameters. The use of different solvents, surfactants, and temperature profiles allows for the selective synthesis of various anisotropic shapes, including nanorods and hexagonal pyramids. jst.go.jpresearchgate.net

For instance, the synthesis of hexagonal pyramid-shaped ZnO nanocrystals has been achieved through the thermolysis of a zinc-oleate complex in a mixture of oleylamine (B85491) and oleic acid. acs.orgacs.org In a typical procedure, the zinc-oleate complex is heated to 300°C in this solvent/surfactant mixture. acs.orgacs.org The oleic acid is believed to have a strong binding affinity to the zinc-terminated (0001) surface of the ZnO crystals, which inhibits growth in that direction and promotes the formation of pyramidal and other two-dimensional structures. researchgate.netresearchgate.net Another approach to obtain hexagonal pyramids involves the decomposition of zinc acetate in a mixture of oleic acid and an amine, such as ethylenediamine (B42938) or trioctylamine (B72094), at high temperatures. rsc.orgamazonaws.com

ZnO nanorods can be synthesized using similar precursor systems. The choice of solvent and the ratio of reactants play a crucial role in directing the one-dimensional growth. For example, using zinc acetate in the presence of long-chain amines like oleylamine can lead to the formation of nanorods. researchgate.net The decomposition of zinc acetylacetonate (B107027) in oleylamine has also been shown to yield nanorods, with the morphology being dependent on the oleylamine-to-precursor ratio and reaction time. jst.go.jp A mild hydrothermal route using a zinc-oleate complex as a self-templated precursor has also been reported to produce ZnO nanowires and olive-shaped nanorods. rsc.org

Table 1: Synthesis Parameters for Shape-Controlled ZnO Nanostructures

| Target Morphology | Zinc Precursor | Key Reagents/Solvents | Temperature | Reference |

|---|---|---|---|---|

| Hexagonal Pyramids | Zinc-oleate complex | Oleylamine, Oleic acid | 300 °C | acs.orgacs.org |

| Hexagonal Micro-pyramids | Zinc acetate | Oleic acid, Ethylenediamine | 286 °C | rsc.org |

| Nanorods | Zinc acetate | Long-chain amines (e.g., oleylamine) | Not specified | researchgate.net |

| Nanowires/Olive-shaped Nanorods | Zinc-oleate complex | Hydrothermal conditions | Not specified | rsc.org |

| Nanopellets (Triangular/Hexagonal) | Zinc (II) oleate | Thermal pyrolysis in Argon | Not specified | researchgate.net |

The control over the final shape of ZnO nanocrystals arises from a complex interplay of reaction kinetics and thermodynamic stability of different crystal facets. The selective adsorption of capping agents, like the oleate anion from (Z)-octadec-9-enoic acid;zinc, onto specific crystallographic faces of the growing nanoparticle is a primary mechanism for directing anisotropic growth. researchgate.net

The oleate ligand, with its carboxylate head group, can bind strongly to the polar, zinc-rich (0001) facet of the wurtzite ZnO crystal structure. researchgate.netresearchgate.net This binding passivates the surface and slows or prevents further growth along the c-axis, encouraging lateral growth and the formation of two-dimensional structures like nanopellets and hexagonal plates. researchgate.net

In the presence of amines like oleylamine, which can act as both a solvent and a capping agent, the growth dynamics are further modified. researchgate.net Amines can mediate the decomposition of the zinc precursor and also selectively bind to different crystal facets, influencing the final particle morphology. researchgate.net The ratio of oleic acid to amine can be adjusted to fine-tune the growth environment, leading to a variety of shapes from rods and wires to more complex structures. jst.go.jprsc.org The reaction temperature and heating rate are also critical parameters, as they affect the decomposition rate of the precursor and the kinetics of crystal growth. jst.go.jpresearchgate.net

Shape-Controlled Synthesis (e.g., Nanorods, Hexagonal Pyramids)

Formation of Other Metal Oxide Nanoparticles

The utility of this compound as a precursor extends beyond zinc oxide. Metal oleate complexes, in general, are effective single-source precursors for synthesizing a range of metal oxide nanoparticles via thermal decomposition. uenr.edu.gh This method has been successfully applied to produce nanoparticles of copper oxide (CuO) and iron oxide (Fe₂O₃). uenr.edu.gh

The process typically involves first synthesizing the respective metal oleate complex from a metal salt and sodium oleate. uenr.edu.gh This complex is then subjected to thermal decomposition, often in a high-boiling point solvent, to yield the desired metal oxide nanoparticles. uenr.edu.gh The decomposition temperature is a key factor, and differences in the decomposition temperatures of various metal oleates can be exploited. researchgate.net For example, ternary metal ferrite (B1171679) nanoparticles, such as Mn-Zn ferrite, have been synthesized by the thermal decomposition of a mixture of the corresponding metal oleate complexes. researchgate.netresearchgate.net The formation of bimetallic-oxo clusters in the precursor stage is crucial for the successful synthesis of monodisperse ternary oxide nanoparticles like MFe₂O₄ (where M can be Mn, Co, Ni). researchgate.net

Surface Chemistry and Passivation Effects

Beyond its role as a precursor, the oleate ligand, often derived from zinc oleate, is instrumental in surface chemistry applications, particularly for colloidal quantum dots (QDs). The long hydrocarbon chain of the oleate provides colloidal stability in nonpolar solvents, while the carboxylate head group can bind to the surface of nanocrystals, passivating surface defects. rsc.org

Surface Passivation of Colloidal Quantum Dots

Colloidal quantum dots, which are semiconductor nanocrystals, often suffer from surface trap states that can quench their photoluminescence and reduce their quantum yield (PLQY). acs.org Surface passivation aims to eliminate these electronic trap states by coordinating ligands to undercoordinated surface atoms.

This compound, or zinc oleate, is frequently used for the surface passivation of various types of quantum dots, including those based on indium phosphide (B1233454) (InP) and other ternary chalcogenide systems. acs.orgupc.edumdpi.com For instance, a post-synthetic treatment with zinc oleate has been shown to significantly enhance the PLQY and prolong the photoluminescence lifetime of Ag₂ZnSnS₄ (AZTS) QDs. upc.edu This treatment effectively passivates surface traps without significantly altering the size or absorption characteristics of the quantum dots. upc.edu

Similarly, for InP-based QDs, which are a less toxic alternative to cadmium-based QDs, surface passivation is critical for achieving high luminescence. acs.org While zinc oleate is used as a precursor for growing a protective shell (e.g., ZnS or ZnSe) around the InP core, it can also be used in post-synthetic treatments to passivate remaining surface defects. acs.orgmdpi.com Studies have shown that treatment with metal oleates can remove surface oxides and passivate surface defects, leading to a substantial increase in the PLQY of InP QDs. nih.govmdpi.com The passivation process can reduce the full-width at half-maximum (FWHM) of the emission spectrum, indicating a more uniform electronic surface. mdpi.com

Table 2: Effect of Zinc Oleate Passivation on Quantum Dot Properties

| Quantum Dot System | Effect of Zn-Oleate Treatment | Observed Improvement | Reference |

|---|---|---|---|

| Ag₂ZnSnS₄ (AZTS) | Surface passivation | Drastic improvement in PLQY, prolonged PL lifetime | upc.edu |

| InP | Surface passivation, surface oxide removal | ~33-fold increase in PLQY (from ~0.1% to 3.3%) | nih.govmdpi.com |

| In(Zn)P | Surface defect passivation | PLQY increased from 1% to 14% | mdpi.com |

Suppression of Surface Defects

Interactions at Material Interfaces

The interaction of this compound with various material interfaces is governed by the distinct chemical functionalities of the oleate and zinc components. At its core, the molecule acts as a surfactant, but its interactions often involve chemisorption and the formation of organized molecular layers.

On metal and metal oxide surfaces, the carboxylate headgroup of the oleate anion readily attaches to the substrate. acs.org For reactive metals such as zinc, this interaction is a form of chemisorption, where a chemical bond is formed between the carboxylate and the metal surface atoms. acs.org The long, nonpolar alkyl chains of the oleate molecules then orient themselves away from the surface. These chains engage in intermolecular van der Waals interactions, which can lead to the formation of densely packed, ordered structures known as self-assembled monolayers (SAMs). acs.org These films can fundamentally alter the surface properties, for example, by providing a barrier against corrosive agents or modifying the surface energy. tandfonline.comresearchgate.net

The ability of these molecules to form robust films is critical in applications like corrosion inhibition. Research on oleic acid amide derivatives demonstrates that these molecules adsorb onto steel surfaces, forming a protective film that isolates the metal from aggressive acidic environments. researchgate.net The adsorption process can be described by models such as the Langmuir isotherm, indicating a monolayer formation at the interface. researchgate.net The functional groups within the molecule, including the double bond in the oleate chain and the zinc ion, can serve as active centers that interact strongly with the unoccupied d-orbitals of metal atoms, creating a durable protective coating. tandfonline.com

Tribological Mechanisms in Lubrication

In the field of tribology, this compound functions as a lubricant additive, particularly valued for its performance under demanding conditions. Its mechanisms of action involve the formation of protective surface films and the mitigation of wear through complex tribochemical processes.

Film-Forming Behavior at Contact Surfaces

The primary function of zinc oleate in lubrication is to form a durable, low-shear film at the interface between moving surfaces. This film acts as a barrier to prevent direct metal-to-metal contact, which is the primary cause of adhesion and wear. google.com The formation of this film is driven by the strong physical and chemical adsorption of the molecule onto the metal surface. google.com The polar zinc carboxylate headgroup is drawn to the charged metal surfaces, ensuring a strong anchor for the film. lubrication.expert

This film-forming behavior is especially critical in boundary and mixed lubrication regimes, where the lubricant's viscosity is insufficient to fully separate the surfaces. acs.orglubrication.expert The resulting tribofilm is often described as a sacrificial layer; it is continuously formed by reactions between the additive and the surface while being simultaneously worn away by the mechanical contact. nih.gov Studies on related zinc-containing additives like Zinc Dialkyldithiophosphate (ZDDP) show the formation of a thick, glassy polyphosphate film that is typically 50 to 150 nanometers thick and provides a hard, protective barrier. lubrication.expertekb.eg Similarly, oleic acid-modified zinc oxide nanoparticles have been shown to generate a protective lubricating film in the worn areas of contact. researchgate.net

Anti-Wear Mechanisms and Tribochemical Processes

The anti-wear properties of zinc oleate are a result of complex tribochemical processes that occur under the high pressure and temperature conditions of lubricated contact. A tribochemical reaction is a chemical process initiated by the absorption of mechanical energy at the friction interface. acs.org

Two primary mechanisms are proposed for zinc oleate and related compounds. The first involves a strong adsorption mechanism. Studies on metal oleates suggest that for zinc oleate, the anti-friction effect is primarily due to the formation of a physically and chemically adsorbed layer, with the contribution of tribochemical reactions being less significant compared to other additives. researchgate.net The stability of the zinc oleate molecule contributes to its effectiveness in this regard. researchgate.net

The second mechanism involves distinct tribochemical reactions, similar to those observed with other organometallic additives. lubrication.expert In these processes, the high shear stress and localized temperatures at the contact points of surface asperities provide the energy to break chemical bonds within the additive molecule. lubrication.expertnih.gov The reactive fragments then chemically bond with the metal surface, forming a new, protective compound. lubrication.expert This "tribofilm" is often a complex, inorganic layer that is more durable and has better load-bearing properties than a simple adsorbed organic film. lubrication.expert While ZDDP famously forms a zinc/iron polyphosphate-sulfide glass, the tribochemical film from zinc oleate would be based on zinc oxides and iron carboxylates, providing a sacrificial surface that is worn away in place of the underlying metal. acs.orglubrication.expert

Influence on Friction Regimes (e.g., Boundary and Mixed Lubrication)

The performance of this compound is most pronounced in the boundary and mixed lubrication regimes, as defined by the Stribeck curve. lubrication.expert These regimes are characterized by slow speeds, high loads, or low lubricant viscosity, leading to significant asperity contact between the surfaces. acs.org

In these conditions, hydrodynamic lubrication fails, and the protective film formed by additives becomes the primary means of surface protection. lubrication.expert Research demonstrates that zinc oleate effectively reduces the coefficient of friction when added to lubricating oils operating under these regimes. researchgate.net The stability of the zinc oleate complex allows it to withstand high contact pressures before the protective film breaks down, delaying the transition into more severe wear regimes. researchgate.net

The effectiveness of zinc-based additives can depend on the properties of the base oil. For example, zinc oxide nanoparticles have been shown to significantly reduce both wear and friction in low-viscosity oils under mixed lubrication. tribology.rs In essence, zinc oleate acts as a friction modifier, forming a low-shear plane at the interface that reduces the energy required to move the surfaces relative to one another, a critical function when the bulk fluid film is compromised. acs.orgekb.eg

Interactive Data Table: Effect of Metal Oleate Additives on Friction

The following table summarizes findings from a study comparing the effect of different metal oleates on the coefficient of friction in engine oil.

| Additive (in Engine Oil) | Friction Coefficient Reduction (%) | Lubrication Regime |

| Zinc Oleate | 5.5 - 8.5 | Mixed / Boundary |

| Copper Oleate | 7 - 15 | Mixed / Boundary |

| Tin Oleate | 23.5 - 31 | Mixed / Boundary |

| Data sourced from a study on mixed and boundary lubrication. researchgate.net |

Interaction with Polymer and Ionomer Systems

Zinc oleate's interaction with polymer and ionomer systems is characterized by the formation of physical networks and ionic aggregates that significantly influence the material's macroscopic properties. These interactions are central to its application in advanced functional materials.

When incorporated into polymer matrices, this compound can induce significant structural changes. In ionomers, which are polymers containing a small number of ionic groups, zinc oleate participates in the formation of ionic aggregates or clusters. acs.orgjoenhermans.nl These aggregates act as physical cross-links, creating a thermally reversible network within the polymer. acs.orgacs.org

Research on sulfonated poly{ethylene-r-propylene-r-(5-ethylidene-2-norbornene)} (SEPDM) ionomers blended with zinc oleate demonstrates the formation of a dual-network structure. acs.orgacs.org The primary network consists of physical cross-links from interchain ionic interactions within the ionomer itself. The secondary, temporary network arises from strong dipolar interactions between the ionomer and a dispersed crystalline phase of zinc oleate. acs.orgacs.org The zinc oleate crystals can range in size from nanometers to hundreds of nanometers. acs.org This structural evolution from a simple blend to a complex, multi-network material is fundamental to its advanced applications.

The dual-network structure imparted by zinc oleate is particularly relevant to the development of shape memory polymers (SMPs). sciengine.comacs.org In elastomeric ionomers, the ionomer's ionic interactions provide a stable, "permanent" network, while the crystalline zinc oleate phase acts as a "temporary" network, or switching domain. acs.orgacs.orgcolab.ws

The shape memory mechanism relies on the melting transition of the zinc oleate crystals. acs.orgacs.org A process for achieving this is as follows:

The material is deformed into a temporary shape at a temperature above the melting point of zinc oleate (approximately 78 °C). acs.org

While holding the deformation, the material is cooled to below the melting temperature, allowing the zinc oleate to recrystallize and "fix" the temporary shape. acs.org

The original, permanent shape is recovered by reheating the material above the zinc oleate's melting point without any applied stress. acs.org

Studies on zinc oleate-filled sulfonated EPDM ionomers have shown high shape fixing efficiencies, up to 90%. acs.org However, these systems can exhibit creep recovery over time, which is attributed to the reorganization of the physical networks. acs.org The recovery of the permanent shape is also highly efficient but can be influenced by viscous effects related to the temporary shape's stability. acs.org

| Property | Description | Key Influencing Factor | Observed Values/Behavior |

|---|---|---|---|

| Permanent Network | Provides the memory of the original shape. | Interchain ionic interactions of the ionomer (e.g., metal sulfonate groups). acs.org | Stable up to high temperatures (e.g., >175 °C for Zn-SEPDM). acs.org |

| Temporary Network | Fixes the temporary, deformed shape. | Crystalline phase of dispersed zinc oleate. acs.org | Reversible upon heating above the melting temperature of zinc oleate (~78 °C). acs.org |

| Shape Fixing Efficiency | The ability to maintain the temporary shape after cooling. | Recrystallization of zinc oleate under stress. acs.org | Up to 90%. acs.org |

| Shape Recovery Efficiency | The ability to return to the permanent shape upon heating. | Stability of the permanent ionomer network. acs.org | High, but can be affected by viscous effects. acs.org |

The aggregation behavior in ionomers containing this compound is driven by strong electrostatic and dipolar interactions. In sulfonated ionomers, the metal sulfonate groups on the polymer chains interact to form ion-rich nanodomains, which act as physical cross-links and are responsible for the material's elastomeric properties above its glass transition temperature. acs.org

When zinc oleate is introduced, its metal carboxylate groups interact strongly with the metal sulfonate groups of the ionomer. acs.org This interaction reinforces the existing network and contributes to a higher modulus, especially below the melting temperature of the zinc oleate crystals. acs.org X-ray scattering studies on similar ionomer blends suggest that these interactions can lead to the formation of ionic clusters, approximately 1-2 nm in diameter, that function as transient physical cross-links. acs.org The stability and dynamics of these aggregates are governed by factors like the type of ionic species and steric hindrance. acs.org The process can be viewed as the formation of an ionomeric system where zinc ions are integrated into a cured network through migration and reaction. nist.gov

Role in Shape Memory Behavior of Elastomeric Ionomers

Role in Paint Film Chemistry and Degradation Mechanisms (from a chemical/structural perspective)

In the context of oil paints, (Z)-octadec-9-enoic acid and other fatty acids react with zinc-containing pigments, such as zinc white (ZnO), to form zinc carboxylates, often referred to as zinc soaps. nih.govuq.edu.au This process has significant implications for the long-term stability and integrity of paintings.

The formation of zinc carboxylates in oil paint is a chemical reaction between zinc ions (Zn²⁺) from the pigment and free fatty acids from the oil binder. nih.gov This process, known as saponification, is accelerated by hydrolysis of the oil binder, which is promoted by the presence of water or high humidity. nih.govjoshuataillon.com

Once formed, these zinc carboxylates can exist in different states within the paint film:

Amorphous Zinc Carboxylates: These are considered an intermediate stage where zinc ions are bound to carboxylate groups on the polymerized oil network, forming a structure analogous to an ionomer. rsc.orguva.nl This state is characterized by a broad band in Fourier Transform Infrared (FTIR) spectra. rsc.orgresearchgate.net

Crystalline Zinc Soaps: These are highly ordered structures, most frequently linked to paint degradation. nih.gov They tend to aggregate and can separate from the polymer medium, forming crystallites. acs.org

The aggregation of zinc soaps is a significant issue, leading to various forms of deterioration. uq.edu.aupaintingbestpractices.com These aggregates can form protrusions on the paint surface, disrupt the paint matrix, and accumulate at interfaces between paint layers. nih.govresearchgate.netmodernpaintdamageatlas.nl The presence of additives like aluminum stearate (B1226849) can strongly influence the formation and aggregation of specific zinc soaps, such as zinc stearate. paintingbestpractices.comresearchgate.net

| State | Chemical/Structural Description | Formation Factors | Impact on Paint Film |

|---|---|---|---|

| Amorphous (Ionomeric) | Zinc ions bound to carboxylate moieties on the polymerized oil network. rsc.orguva.nl | Initial reaction between ZnO and fatty acids. acs.org High ZnO content and humidity stimulate formation. uva.nl | Considered an intermediate stage of degradation. rsc.org |

| Crystalline | Highly ordered zinc soap structures (e.g., zinc palmitate, zinc stearate). nih.govmodernpaintdamageatlas.nl | Further reaction and crystallization, often promoted by water. nih.gov | Linked to severe degradation: protrusions, brittleness, delamination. nih.govmodernpaintdamageatlas.nl |

The formation and aggregation of this compound and related zinc soaps have a profound and often detrimental effect on the structure and integrity of paint films. The crystallization of these soaps can cause a significant volume increase, forcing the paint film upward and creating protrusions. nih.gov

The presence of zinc carboxylates is linked to a range of structural problems:

Brittleness and Cracking: High concentrations of zinc soaps within the paint matrix can make the film extremely stiff and brittle, leading to cracking. modernpaintdamageatlas.nlopenedition.org

Delamination: The accumulation of zinc soaps at the interface between paint layers can weaken adhesion, causing the layers to separate or flake. nih.govresearchgate.netmodernpaintdamageatlas.nl

Increased Transparency: The formation of metal soaps can alter the refractive index of the paint layer, leading to changes in its transparency. nih.gov

Vi. Environmental Interactions and Degradation Pathways Non Biological

Abiotic Transformation Mechanisms

The primary non-biological degradation pathways for zinc oleate (B1233923) involve the chemical transformation of the oleate ligand or the dissociation of the zinc-carboxylate bond. These processes can be initiated by various environmental factors.

Hydrolysis : Although zinc oleate is classified as insoluble in water, it can undergo hydrolysis, particularly at the interface with an aqueous phase. mfa.org Research has shown that in the presence of water, zinc carboxylate salts can exhibit slight activity in the hydrolysis of triglycerides and fatty acid methyl esters. conicet.gov.ar This suggests that zinc oleate itself can be subject to hydrolysis, which would involve the cleavage of the ester-like bond between the zinc cation and the oleate anion, yielding oleic acid and a zinc hydroxide (B78521) species. Studies on the synthesis of layered zinc hydroxides have utilized the controlled hydrolysis of zinc carboxylate mixtures, further demonstrating this transformation pathway. rsc.orgrsc.org In one study, zinc stearate (B1226849), a similar metal soap, was shown to catalyze the hydrolysis of palm oil in subcritical water, indicating the reactivity of these compounds in aqueous environments under certain conditions. researchgate.net

Oxidation : The oleate component of the compound contains a cis-double bond in its alkyl chain, which is susceptible to oxidation. High-temperature processes, such as those used in some synthesis methods for zinc oleate, require a protective inert atmosphere (e.g., nitrogen) to prevent the oxidation of both the oleic acid and the final zinc oleate product. google.com This indicates a potential for atmospheric oxidation under ambient environmental conditions, although the rate would be significantly slower. This process would likely target the double bond, leading to the formation of various oxidation products like epoxides, hydroperoxides, or cleavage products.

Photolysis : The impact of photolysis on the environmental fate of zinc compounds is not well-documented. One report from the Agency for Toxic Substances and Disease Registry found no evidence that photolysis significantly affects the fate of zinc compounds in the aquatic environment. cdc.gov However, related research in other fields offers some insights. For instance, the photolytic action of ultraviolet (UV) radiation is known to break double bonds in oil paint films containing zinc soaps like zinc oleate, which can lead to the weakening of the film. openedition.org Furthermore, zinc oxide (ZnO), which can be formed from zinc oleate, is a known photo-semiconductor that can initiate photochemical reactions. researchgate.net It is used as a photocatalyst in the degradation of various organic compounds, a process that relies on the generation of reactive oxygen species upon UV irradiation. acs.orgpolito.it This suggests a potential, if minor, pathway for transformation where the zinc-containing moiety could contribute to photochemical processes.

The following table summarizes the key abiotic transformation mechanisms for zinc oleate.

| Transformation Mechanism | Description | Key Findings | Citations |

| Hydrolysis | Cleavage of the bond between the zinc cation and the oleate anion in the presence of water. | Can occur despite low water solubility, yielding oleic acid and zinc hydroxide species. Slight hydrolytic activity has been observed. | mfa.orgconicet.gov.arrsc.orgrsc.org |

| Oxidation | Reaction with atmospheric oxygen, primarily targeting the C=C double bond in the oleate chain. | Susceptible to oxidation, especially at elevated temperatures. This can lead to the formation of epoxides or cleavage products. | google.com |

| Photolysis | Degradation initiated by the absorption of light energy. | Direct photolysis in the aquatic environment is not considered a significant fate process for zinc compounds. However, UV radiation can break double bonds in related systems. | cdc.govopenedition.org |

Interaction with Environmental Matrices (e.g., water, air)

Zinc oleate's physical properties largely determine its behavior and partitioning in the environment. As a solid powder with very low water solubility, its mobility and interaction with environmental media are limited.

Interaction with Water : Zinc oleate is described as insoluble in water. mfa.orgchemicalbook.com When introduced into an aqueous environment, it is expected to remain as a solid or precipitate out of solution. ntnu.noaip.org Environmental precautions listed in safety data sheets consistently advise against its discharge into drains and sewer systems, underscoring its potential to persist as a solid in aquatic systems. chemicalbook.comechemi.com While its solubility is negligible, interactions at the solid-water interface can occur, leading to the slight hydrolysis mentioned previously. conicet.gov.ar The oleic acid component has low persistence in water. scbt.com

Interaction with Air : Zinc oleate is a dry, granular powder that can range in color from white to tan. chemicalbook.com As a dust, it can be dispersed in the air, though its high molecular weight and non-volatile nature mean it is not expected to exist in the atmosphere in a gaseous state. nih.gov Safe handling procedures recommend avoiding dust formation and ensuring adequate ventilation, which is primarily to prevent inhalation exposure rather than due to significant atmospheric reactivity. chemicalbook.com However, the potential for oxidation of the oleate chain upon prolonged exposure to air exists. google.com

Interaction with Soil and Sediment : While direct studies on zinc oleate's interaction with soil are scarce, its properties allow for predictions of its behavior. Due to its insolubility in water, zinc oleate released to the environment is expected to partition strongly to soil and sediment. The fate of zinc compounds in soil and sediment is complex, involving processes of adsorption/desorption and precipitation/dissolution, which are heavily influenced by factors such as pH and redox potential. cdc.gov It is likely that zinc oleate would persist in these matrices, with slow degradation occurring via abiotic and biotic pathways.

The table below outlines the key physical properties and interactions of zinc oleate with environmental matrices.

| Property / Matrix | Description of Interaction | Citations |

| Physical State | Dry, white to tan, greasy, granular powder. | mfa.orgchemicalbook.com |

| Water | Insoluble in water. Tends to persist as a solid or precipitate. Discharge into aquatic environments is to be avoided. | mfa.orgchemicalbook.comchemicalbook.comechemi.com |

| Air | Exists as a particulate (dust). Not volatile. The oleate component is susceptible to slow oxidation. | google.comchemicalbook.comchemicalbook.com |

| Soil & Sediment | Expected to partition strongly to soil and sediment due to low water solubility. Fate is governed by sorption and precipitation reactions. | cdc.gov |

Vii. Future Research Directions and Emerging Paradigms for Z Octadec 9 Enoic Acid;zinc

Advanced Synthetic Control for Tailored Properties

Future research will increasingly focus on mastering the synthesis of zinc oleate (B1233923) to produce materials with precisely tailored properties. While methods like precipitation, thermolysis, and hydrothermal synthesis are established, the next frontier lies in achieving atomic-level control over the compound's structure and the morphology of materials derived from it, such as zinc oxide (ZnO) nanocrystals. acs.orgresearchgate.netrsc.org The thermolysis of a zinc-oleate complex, for instance, has been shown to produce uniform hexagonal pyramid-shaped ZnO nanocrystals. acs.org

Advanced synthetic strategies will likely involve the use of novel solvents, surfactant systems, and controlled reaction kinetics to dictate the size, shape, and crystallinity of resulting nanostructures. rsc.org For example, the synthesis of ZnO nanoparticles from a zinc-oleate precursor can be tuned to produce different morphologies by adjusting reaction time and the solvent's boiling point. researchgate.net A patent for preparing zinc oleate highlights a method using a protective gas to prevent oxidation and a reflux step to control the reaction, indicating a move towards more industrialized and reproducible processes. google.com The goal is to create a direct and predictable link between synthesis parameters and the final material's functional properties, such as its catalytic activity or optical characteristics. mdpi.com

| Synthesis Method | Precursors | Key Parameters | Resulting Product/Properties | Reference(s) |

| Thermolysis | Zinc-oleate complex, oleylamine (B85491), oleic acid | Temperature (e.g., 300 °C), reaction time | Uniform hexagonal pyramid-shaped ZnO nanocrystals | acs.org |

| Precipitation | Zinc nitrate, fatty acid, alkaline solution | Solvent, temperature | Crystalline zinc soap reference materials for spectroscopic analysis | uva.nlrsc.org |

| Hydrothermal Route | Zinc-oleate complex | Temperature, reaction time | 1-D ZnO nanostructures (nanowires, nanorods) with specific growth directions | rsc.org |

| Reflux Method | Zinc acetate (B1210297), oleic acid, trioctylamine (B72094) | Temperature (e.g., 280 °C), reaction time (e.g., 2h) | Zinc oleate nanorods for liquid crystal applications | acs.org |

| Coprecipitation | Zinc acetate, oleic acid, methanolic NaOH | Reaction time, temperature (e.g., 60 °C) | Oleate-stabilized ZnO nanocrystals with improved colloidal stability | nih.gov |

In-depth Computational Modeling and Simulation

Computational chemistry is poised to become an indispensable tool for predicting and understanding the behavior of zinc oleate at the molecular level. Future research will leverage powerful techniques like Density Functional Theory (DFT) and molecular dynamics simulations to model the compound's complex structures, reaction mechanisms, and spectroscopic signatures.

Researchers have already used computational studies to investigate the carboxylate shift in zinc enzymes, providing insights relevant to zinc oleate's catalytic behavior. researchgate.net Such models can elucidate the transesterification pathways when zinc carboxylates are used as catalysts for biodiesel production. conicet.gov.ar Furthermore, computational analysis has been crucial in interpreting complex experimental data, such as the high-resolution 17O NMR spectra of isotopically labeled zinc oleate, by correlating observed resonances with specific coordination environments and Zn-O distances. researchgate.netacs.org The synergy between computational prediction and experimental validation will accelerate the discovery of new functionalities and the rational design of zinc oleate-based materials.

Exploration of Novel Catalytic and Material Science Applications

While zinc oleate is a known catalyst for biodiesel synthesis and a precursor for ZnO nanomaterials, its full potential in catalysis and material science remains largely untapped. acs.orgresearchgate.net Future research will explore its efficacy in other organic transformations, such as polymerization reactions and fine chemical synthesis. conicet.gov.ar Its ability to act as a bifunctional catalyst, simultaneously promoting esterification and transesterification, suggests a versatility that could be exploited in complex, one-pot reactions. researchgate.netnih.gov